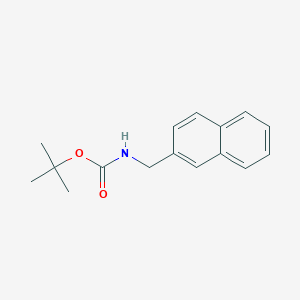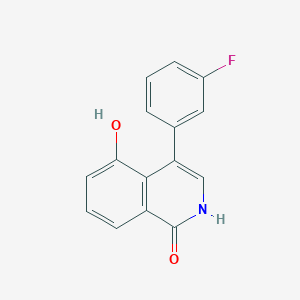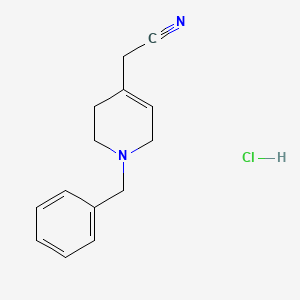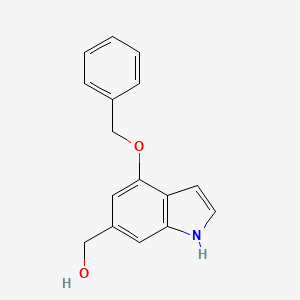
Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (naphthalen-2-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (naphthalen-2-ylmethyl)carbamate typically involves the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (naphthalen-2-ylmethyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: tert-Butyl (naphthalen-2-ylmethyl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethylamine and tert-butyl alcohol
Substitution: Various substituted carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Medicine
In medicinal chemistry, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used in the synthesis of drug candidates. It helps in protecting functional groups during the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, the compound is used in the production of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of tert-Butyl (naphthalen-2-ylmethyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved off, releasing the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison
tert-Butyl (naphthalen-2-ylmethyl)carbamate is unique due to the presence of the naphthalene ring, which provides additional stability and steric hindrance compared to simpler carbamates like tert-butyl carbamate and benzyl carbamate. The naphthalene ring also allows for additional functionalization, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
371247-56-2 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)17-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
AOCQAPXUHKJZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)

![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)




![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

